molecular formula C5HF3IN B8121462 2,4,6-Trifluoro-3-iodopyridine

2,4,6-Trifluoro-3-iodopyridine

Cat. No.: B8121462
M. Wt: 258.97 g/mol
InChI Key: LQFWUJGDJIYBHC-UHFFFAOYSA-N
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Description

2,4,6-Trifluoro-3-iodopyridine is a fluorinated pyridine derivative with the molecular formula C5HF3IN. This compound is characterized by the presence of three fluorine atoms and one iodine atom attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trifluoro-3-iodopyridine typically involves the fluorination of pyridine derivatives followed by iodination. One common method involves the reaction of 2,4,6-trifluoropyridine with iodine in the presence of a suitable catalyst. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound often employs large-scale fluorination and iodination processes. These processes are optimized for efficiency and cost-effectiveness, utilizing advanced catalytic systems and reaction conditions to achieve high throughput and minimal waste .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trifluoro-3-iodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4,6-Trifluoro-3-iodopyridine is primarily based on its ability to participate in various chemical reactions due to the presence of electron-withdrawing fluorine atoms and the reactive iodine atom. These substituents influence the compound’s reactivity and interaction with other molecules, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trifluoro-3-iodopyridine is unique due to its specific combination of three fluorine atoms and one iodine atom on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable in various applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2,4,6-trifluoro-3-iodopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF3IN/c6-2-1-3(7)10-5(8)4(2)9/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFWUJGDJIYBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1F)F)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF3IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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